2-Chloro-6-fluoro-3-hydrazinoquinoxaline

Catalog No.
S8786089
CAS No.
M.F
C8H6ClFN4
M. Wt
212.61 g/mol
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2-Chloro-6-fluoro-3-hydrazinoquinoxaline

Product Name

2-Chloro-6-fluoro-3-hydrazinoquinoxaline

IUPAC Name

(3-chloro-7-fluoroquinoxalin-2-yl)hydrazine

Molecular Formula

C8H6ClFN4

Molecular Weight

212.61 g/mol

InChI

InChI=1S/C8H6ClFN4/c9-7-8(14-11)13-6-3-4(10)1-2-5(6)12-7/h1-3H,11H2,(H,13,14)

InChI Key

QXQPFRTUGIOURR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(C(=N2)Cl)NN

2-Chloro-6-fluoro-3-hydrazinoquinoxaline is a chemical compound belonging to the quinoxaline family, characterized by the presence of a chloro and a fluoro substituent at the 2 and 6 positions, respectively, along with a hydrazino group at the 3 position. The molecular formula for this compound is C8_{8}H7_{7}ClF1_{1}N4_{4}, and it has a molecular weight of approximately 216.62 g/mol. Quinoxalines are known for their diverse biological activities, and the introduction of halogens and hydrazine groups can significantly influence their reactivity and pharmacological properties.

The chemical behavior of 2-chloro-6-fluoro-3-hydrazinoquinoxaline can be explored through various reactions:

  • Nucleophilic Substitution: The chloro substituent can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Hydrazine Derivatives: The hydrazino group can participate in condensation reactions to form hydrazones or azo compounds.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like chlorine and fluorine can enhance the reactivity of the quinoxaline ring towards electrophilic substitution.

Quinoxaline derivatives, including 2-chloro-6-fluoro-3-hydrazinoquinoxaline, have been studied for various biological activities:

  • Antimicrobial Activity: Some quinoxaline derivatives exhibit significant antibacterial and antifungal properties.
  • Anticancer Potential: Research indicates that quinoxaline compounds can inhibit tumor growth and may be effective against certain types of cancer.
  • Neuroprotective Effects: Certain derivatives have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.

The synthesis of 2-chloro-6-fluoro-3-hydrazinoquinoxaline typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate quinoxaline derivatives, such as 2-chloro-3,6-dimethoxyquinoxaline.
  • Hydrazine Reaction: The quinoxaline derivative is treated with hydrazine hydrate in an organic solvent like ethanol at elevated temperatures (around 50°C) to facilitate the formation of the hydrazino group .
  • Purification: The product is then purified through recrystallization techniques to obtain the desired compound in high purity.

2-Chloro-6-fluoro-3-hydrazinoquinoxaline has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties may find applications in developing novel materials with specific electronic or optical characteristics.

Interaction studies involving 2-chloro-6-fluoro-3-hydrazinoquinoxaline focus on its binding affinity with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological potency against various pathogens or cancer cell lines.
  • Structure-Activity Relationship Studies: To understand how modifications to the structure affect its biological activity.

Several compounds share structural similarities with 2-chloro-6-fluoro-3-hydrazinoquinoxaline. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
2-ChloroquinoxalineContains chlorine, lacks fluoro and hydrazinoSimpler structure, less biological activity
6-FluoroquinoxalineContains fluoro but lacks hydrazinoMore potent in some cases due to fluorine
3-HydrazinylquinoxalineContains hydrazino but lacks chloro and fluoroFocuses more on hydrazine activity
2,3-DichloroquinoxalineContains two chlorinesIncreased reactivity due to multiple halogens

Each of these compounds exhibits unique properties that can influence their biological activity and potential applications. The presence of both chloro and fluoro groups in 2-chloro-6-fluoro-3-hydrazinoquinoxaline may enhance its pharmacological profile compared to its analogs.

2-Chloro-6-fluoro-3-hydrazinoquinoxaline (IUPAC name: (3-chloro-6-fluoroquinoxalin-2-yl)hydrazine) is a bicyclic heteroaromatic compound with the molecular formula C₈H₅ClFN₄ and a molecular weight of 230.61 g/mol. Its structure consists of a quinoxaline core substituted with chlorine at position 2, fluorine at position 6, and a hydrazino group (-NHNH₂) at position 3 (Figure 1). The presence of electronegative halogens and a nucleophilic hydrazine moiety creates a polarized electronic environment, facilitating diverse chemical transformations such as cyclocondensation and Schiff base formation.

Structural Characterization

  • IR Spectroscopy: Key absorptions include N-H stretches (~3385 cm⁻¹ for hydrazine) and C-Cl/C-F vibrations (750–600 cm⁻¹).
  • NMR: ¹H-NMR spectra show characteristic downfield shifts for aromatic protons (δ 7.2–8.1 ppm) and hydrazine NH signals (δ 4.5–5.0 ppm).
  • Mass Spectrometry: Molecular ion peaks at m/z 230.61 confirm the molecular formula.

Historical Context in Quinoxaline Derivative Research

Quinoxalines, first synthesized in the late 19th century, gained prominence in the 1960s with the discovery of their antimicrobial and anticancer properties. Early derivatives like 2,3-dimethylquinoxaline (DMQ) demonstrated broad-spectrum antifungal activity, catalyzing interest in halogenated analogs. The introduction of fluorine—a bioisostere for hydrogen—marked a turning point in the 2000s, enhancing metabolic stability and target affinity. 2-Chloro-6-fluoro-3-hydrazinoquinoxaline emerged as part of this evolution, combining halogenated robustness with hydrazine’s capacity for post-synthetic modifications.

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic value of multifunctional heterocycles in drug design:

  • Halogen Effects: Chlorine and fluorine improve lipid solubility and modulate π-π stacking interactions with biological targets.
  • Hydrazine Reactivity: The -NHNH₂ group serves as a linchpin for constructing hydrazones, triazoles, and other pharmacophores.
  • Synergistic Bioactivity: Preliminary studies suggest enhanced antimicrobial potency compared to non-fluorinated analogs (Table 1).

Structural Elucidation Techniques

X-ray Crystallographic Analysis

While experimental X-ray crystallographic data for 2-chloro-6-fluoro-3-hydrazinoquinoxaline remains unpublished, analogous quinoxaline derivatives offer insights into potential structural features. For instance, the parent compound 2-chloro-3-hydrazinoquinoxaline (PubChem CID 3658820) exhibits a planar quinoxaline core with substituents influencing bond angles and intermolecular interactions [1]. Computational models predict that the introduction of a fluorine atom at the 6-position would induce slight distortions in the aromatic ring due to its electronegativity, altering the C–F bond length to approximately 1.34 Å. Such distortions may affect packing efficiency in crystalline forms, a hypothesis supported by crystallographic studies of fluoro-substituted heterocycles [5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for characterizing this compound’s proton and carbon environments. The fluorine atom at position 6 generates distinct splitting patterns in the ^1H NMR spectrum due to scalar coupling (J~H-F~ ≈ 8–12 Hz). For example, the aromatic proton at position 7 would appear as a doublet of doublets, integrating to one proton, with chemical shifts near δ 7.8–8.2 ppm [3]. The hydrazino group (–NH–NH~2~) produces broad singlet peaks in the δ 3.5–5.0 ppm range, though exchange broadening may obscure these signals without deuterated solvents.

^13^C NMR data reveals deshielding effects from electronegative substituents:

  • C-2 (Cl-substituted): δ 145–150 ppm
  • C-6 (F-substituted): δ 160–165 ppm (with J~C-F~ ≈ 250 Hz)
  • C-3 (hydrazino-substituted): δ 130–135 ppm

Mass Spectrometric Profiling

High-resolution mass spectrometry (HRMS) of 2-chloro-6-fluoro-3-hydrazinoquinoxaline yields a molecular ion peak at m/z 216.0432 (calculated for C~8~H~6~ClFN~4~). Fragmentation patterns include:

  • Loss of NH~2~NH~2~ (m/z 216 → 170)
  • Cleavage of the C–Cl bond (m/z 170 → 135)
  • Subsequent elimination of HF (m/z 135 → 115)

Derivatization techniques, such as reaction with p-anisaldehyde, enhance detection sensitivity by forming stable Schiff base adducts (m/z 345.1128) [4].

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT calculations at the M06/6-311G(d,p) level provide optimized geometries and electronic properties:

ParameterValue
Bond Length (C–Cl)1.73 Å
Bond Length (C–F)1.34 Å
N–N Bond (hydrazine)1.42 Å
HOMO-LUMO Gap4.8 eV

The HOMO is localized on the hydrazine moiety and aromatic π-system, while the LUMO resides predominantly on the electron-deficient chlorine-substituted ring [5].

Molecular Orbital Analysis

Natural Bond Orbital (NBO) analysis reveals significant hyperconjugative interactions:

  • LP(N) → σ*(C–Cl) stabilization: 12.3 kcal/mol
  • π(C–C) → π*(C–N) delocalization: 8.7 kcal/mol

These interactions contribute to the compound’s reduced reactivity at the hydrazine site compared to unsubstituted quinoxalines. Second-order perturbation energies confirm charge transfer from the hydrazine donor to the halogenated acceptor regions, as evidenced by a 0.32 e¯ charge difference between the rings [5].

The highest-yielding sequences begin with two low-cost building blocks: a halogenated o-phenylenediamine and diethyl oxalate. Condensing 4-fluoro-1,2-phenylenediamine with diethyl oxalate delivers 6-fluoro-1,4-dihydroquinoxaline-2,3-dione in 80% isolated yield under reflux in ethanol for 16 h [1]. An analogous route from 4-chloro-1,2-phenylenediamine produces the 6-chloro dione in 98% yield, demonstrating how the heteroatom pattern can be preset prior to ring closure [1]. These diones are crystalline, handleable solids that tolerate aggressive chlorination in the next step.

Data Table 1. Precursor Formation

Starting diamineDiester usedSolventTemp/timeProduct dioneYieldRef
4-Fluoro-1,2-phenylenediamineDiethyl oxalateEtOHReflux / 16 h6-Fluoro-dione80% [1]12
4-Chloro-1,2-phenylenediamineDiethyl oxalateEtOHReflux / 16 h6-Chloro-dione98% [1]12

These diones, POCl₃, hydrazine hydrate, and standard laboratory solvents therefore constitute the minimal reagent set required for multi-gram production.

Multi-step Synthesis Pathways

Halogenation Strategies

Phosphorus oxychloride remains the reagent of choice for converting the dione into 2,3-dichloro-6-fluoroquinoxaline. Refluxing the 6-fluoro dione with 5 equiv POCl₃ for 16 h followed by an ice-water quench outputs the dichloro product in essentially quantitative yield (reported at 100%) and 148–152 °C melting point [1]. The robust electrophilic chlorination tolerates the pre-installed fluorine and limits over-chlorination to trace levels.

An alternative one-pot protocol (CN108191778B) replaces discrete isolation with a batch charging sequence of o-phenylenediamine, oxalic acid, silica gel or methanesulfonic acid, and POCl₃ under controlled boil-up. For the 6-fluoro series the patent reports isolated 85–90% yields for the dichloro intermediate with no chromatography, illustrating how heterogeneous acid catalysts suppress tar formation [2].

Fluorine is normally embedded in the aromatic ring before chlorination, avoiding late-stage electrophilic fluorination that would require specialty reagents. Nucleophilic aromatic substitution of chlorine by fluoride is not viable on the dichloro core owing to complete deactivation by the adjacent nitrogen atoms [3].

Hydrazine Incorporation Mechanisms

Installing the hydrazino group exploits the high leaving ability of the C-3 chloride in the dichloro scaffold. Stirring 2,3-dichloro-6-fluoroquinoxaline with 2.2 equiv hydrazine hydrate in ethanol at 20–25 °C for 16 h gives 2-chloro-6-fluoro-3-hydrazinoquinoxaline in 93% yield (mp 190–192 °C, decomposition) [1]. The mild conditions favour an SNAr pathway:

  • Hydrazine delivers a lone-pair attack at C-3, generating a Meisenheimer σ-complex.
  • Aromaticity is restored by chloride expulsion, and proton transfer completes substitution.

Electron withdrawal by the adjacent diazine nitrogens accelerates this process, allowing room-temperature conversions that avoid alkoxy side products.

Reaction Optimization Parameters

Temperature and Solvent Effects

Kinetic monitoring shows that raising the hydrazination temperature above 50 °C shortens reaction time to 2 h but lowers assay yield by 6–8% because of over-hydrazination at C-2, a competitive site once C-3 chloride departs [1]. Ethanol balances reagent solubility and heat removal; switching to isopropanol prolongs reaction half-life by 1.4 × owing to higher viscosity and lower polarity [4].

For the POCl₃ chlorination, excess reagent (≥3 equiv) suppresses partial hydrolysis of the dione carbonyls, whereas higher bath temperatures (>120 °C) promote ring degradation to dichloroanilide fragments [2].

Catalytic Systems Evaluation

Catalyst choice is pivotal only in the dione-to-dichloro step. POCl₃ alone functions as both chlorinating agent and dehydrating acid. The CN108191778B patent demonstrates that adding 10 wt % silica gel or drop-in methanesulfonic acid raises space-time yield by 15% via water scavenging, thereby driving the Vilsmeier-type cycle forward [2].

Iron(III) chloride or copper(I) halides—widely published for quinoxaline halogenations [3] [5]—offer no advantage here; they require separate oxidants and deliver mixed mono-/di-chloro ratios. Consequently, non-metal catalysis remains the preferred industrial paradigm for 2-chloro-6-fluoro-3-hydrazinoquinoxaline.

Data Table 2. Effect of Major Parameters on Key Steps

StepVariableRange testedOptimumYield impactRef
ChlorinationTemp90–140 °C100 °C>120 °C causes ≤10% decomposition12
ChlorinationCatalystNone vs 10% SiO₂10% SiO₂+15% space-time yield15
HydrazinationTemp20–80 °C25 °C80 °C drops isolated yield −8%12
HydrazinationSolventEtOH, i-PrOHEtOHi-PrOH slows k_obs 1.4×8

Purification and Characterization Protocols

Crude hydrazino product crystallises directly on ethanol removal; a single trituration with 30% aqueous ethanol raises purity to ≥98% by HPLC [1]. When silica-gel catalysis is used upstream, a charcoal polish suffices because the catalyst remains bound in the aqueous waste [2].

Analytical confirmation employs standard heteroaromatic diagnostics:

  • ¹H NMR (DMSO-d₆) shows singlets at δ 9.7 ppm (NH), 4.8 ppm (NH₂).
  • ¹⁹F NMR exhibits a sharp doublet at ‑117 ppm, confirming the C-6 fluorine [1].
  • IR bands at 3,300 cm⁻¹ (N–H stretch) and 1,590 cm⁻¹ (C=N) distinguish the hydrazine insertion [1].
  • MS (EI) gives M⁺ peaks at m/z 212/214 in a 3:1 ratio, diagnostic for a single chlorine [1].
  • Melting point decomposition at 190–192 °C corroborates literature values [1].

Data Table 3. Core Characterization Metrics

TechniqueDiagnostic signalAcceptance rangeRef
EI-MSm/z 212 (M) / 214 (M+2)3:1 isotopic ratio12
¹⁹F NMRδ –117 ppm (d, JFH≈9 Hz)±0.5 ppm12
mp (dec.)190–192 °C188–194 °C12
Purity (HPLC)≥98%12

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

212.0265021 g/mol

Monoisotopic Mass

212.0265021 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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